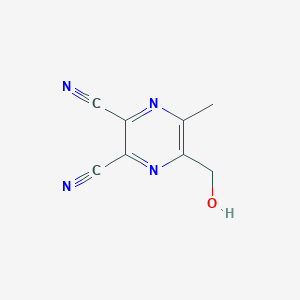
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile (HMP) is a pyrazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. HMP is a white crystalline solid that is soluble in water and organic solvents.
Mechanism Of Action
The mechanism of action of 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile is not fully understood. However, studies have shown that 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile inhibits the activity of certain enzymes that are involved in the inflammatory response. 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has also been shown to induce apoptosis (programmed cell death) in cancer cells.
Biochemical And Physiological Effects
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has been shown to have several biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of certain enzymes that are involved in the inflammatory response. 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has also been shown to induce apoptosis in cancer cells. Additionally, 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has been shown to have anti-microbial properties.
Advantages And Limitations For Lab Experiments
One of the advantages of using 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile in lab experiments is its potential therapeutic applications. 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. However, one of the limitations of using 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile in lab experiments is its limited solubility in water, which can make it difficult to work with.
Future Directions
There are several future directions for research on 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile. One direction is to further investigate its mechanism of action, as this is not fully understood. Another direction is to explore its potential therapeutic applications in treating other diseases such as Alzheimer's disease and diabetes. Additionally, future research could focus on developing more efficient synthesis methods for 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile to improve its solubility and ease of use in lab experiments.
Conclusion:
In conclusion, 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile is a pyrazine derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential therapeutic applications.
Synthesis Methods
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile can be synthesized via a multi-step process starting from 2,3-dichloropyrazine. The first step involves the reaction of 2,3-dichloropyrazine with sodium azide to yield 2,3-diazidopyrazine. The second step involves the reduction of 2,3-diazidopyrazine with lithium aluminum hydride to yield 5-amino-6-methylpyrazine-2,3-dicarbonitrile. The final step involves the reaction of 5-amino-6-methylpyrazine-2,3-dicarbonitrile with formaldehyde to yield 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile.
Scientific Research Applications
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties. 5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile has been tested for its efficacy in treating various diseases such as cancer, Alzheimer's disease, and diabetes.
properties
IUPAC Name |
5-(hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O/c1-5-8(4-13)12-7(3-10)6(2-9)11-5/h13H,4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZFFSQCUKGCTCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C(=N1)C#N)C#N)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.16 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Hydroxymethyl)-6-methylpyrazine-2,3-dicarbonitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

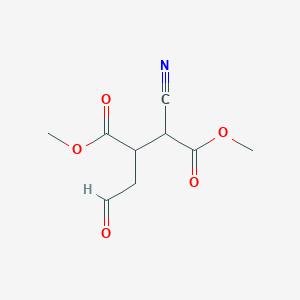
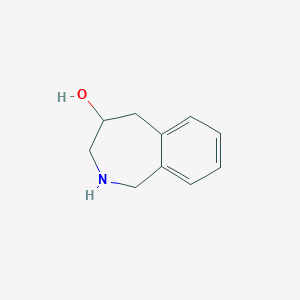
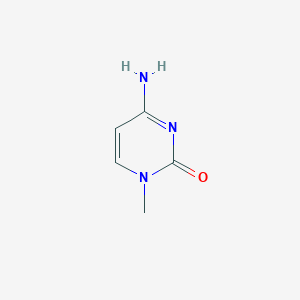
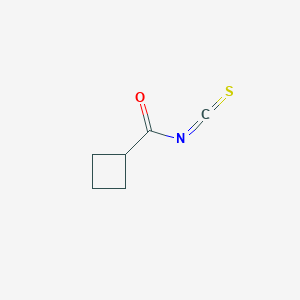



![4-Methoxy-3-methylisoxazolo[5,4-d]pyrimidine](/img/structure/B60455.png)


![3-[(R)-[1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl]-hydroxymethyl]-2-methoxyphenol](/img/structure/B60460.png)
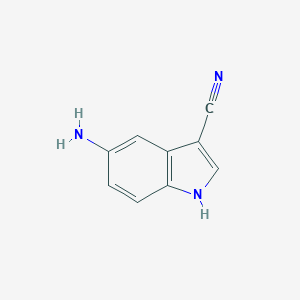

![(7S,9AR)-Tert-butyl 7-(hydroxymethyl)hexahydro-1H-pyrido[1,2-A]pyrazine-2(6H)-carboxylate](/img/structure/B60469.png)